molecular formula C12H12N2OSSe B14635288 5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one CAS No. 54397-13-6

5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one

Cat. No.: B14635288
CAS No.: 54397-13-6
M. Wt: 311.27 g/mol
InChI Key: QEVVBOFAIYQDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a phenyl ring, a selenazolidinone core, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with a selenazolidinone derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and advanced purification systems. The use of high-throughput screening and process optimization techniques ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the phenyl ring is substituted by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe or dye in biological imaging and assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. For example, its anti-cancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Dimethylaminobenzylidene)rhodanine: Shares a similar core structure but differs in the presence of a thiazolidinone ring instead of a selenazolidinone ring.

    4-(Dimethylamino)phenyldiphenylphosphine: Contains a dimethylamino group and a phenyl ring but lacks the selenazolidinone and sulfanylidene groups.

Uniqueness

5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one is unique due to the presence of the selenazolidinone core and the sulfanylidene group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

54397-13-6

Molecular Formula

C12H12N2OSSe

Molecular Weight

311.27 g/mol

IUPAC Name

5-[[4-(dimethylamino)phenyl]methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one

InChI

InChI=1S/C12H12N2OSSe/c1-14(2)9-5-3-8(4-6-9)7-10-11(16)13-12(15)17-10/h3-7H,1-2H3,(H,13,15,16)

InChI Key

QEVVBOFAIYQDMR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=S)NC(=O)[Se]2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.